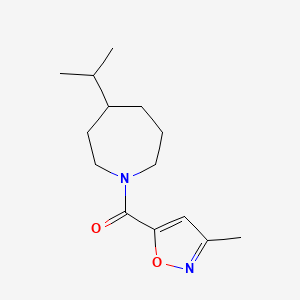
(3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone, also known as MPZM, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPZM is a synthetic compound that belongs to the class of azepan-1-yl methanones.
Mécanisme D'action
The exact mechanism of action of (3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA A receptors. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. By enhancing the activity of GABA A receptors, this compound may reduce neuronal excitability and thereby produce its anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anxiolytic and sedative effects. This compound has also been shown to reduce the levels of glutamate, an excitatory neurotransmitter, which may contribute to its anticonvulsant effects. Additionally, this compound has been found to have a positive effect on learning and memory, possibly through its modulation of the GABAergic system.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied and its pharmacological properties are well characterized. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal models. However, there are also some limitations to the use of this compound in lab experiments. For example, its exact mechanism of action is not fully understood, which may limit its potential applications. Additionally, further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for research on (3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease. Further studies are needed to determine its efficacy in human clinical trials. Additionally, this compound may have potential applications in the treatment of epilepsy, anxiety disorders, and sleep disorders. Further studies are needed to determine its safety and efficacy in these conditions. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields.
Méthodes De Synthèse
The synthesis of (3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone involves the reaction of 3-methyl-5-aminooxazole with 4-propan-2-ylazepan-1-one in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a melting point of 101-102°C.
Applications De Recherche Scientifique
(3-Methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone has been studied for its potential applications in various scientific research fields. It has been found to exhibit anticonvulsant, anxiolytic, and sedative properties. This compound has been shown to have a positive effect on learning and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, this compound has been studied for its potential use in the treatment of epilepsy, anxiety disorders, and sleep disorders.
Propriétés
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)-(4-propan-2-ylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)12-5-4-7-16(8-6-12)14(17)13-9-11(3)15-18-13/h9-10,12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICBFRQZLFSZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCCC(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

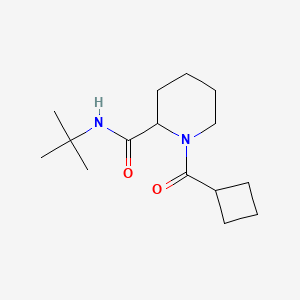
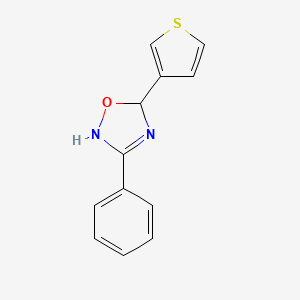

![N-[2-(3,4-dichlorophenyl)propan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)acetamide](/img/structure/B7563049.png)
![3-Methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563052.png)
![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B7563059.png)

![1-[3-(benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B7563076.png)
![1-Ethyl-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]benzimidazole](/img/structure/B7563079.png)

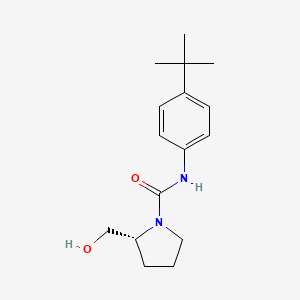

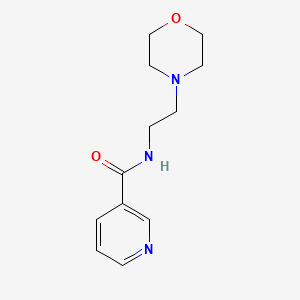
![(3-Aminopyrazin-2-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7563122.png)